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molecular formula C13H17NO3 B8580844 4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal

4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal

Cat. No. B8580844
M. Wt: 235.28 g/mol
InChI Key: KMZIXLXSFSDBGN-UHFFFAOYSA-N
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Patent
US07378409B2

Procedure details

8-(2-Pyridinyl)-1,4-dioxaspiro[4.5]decan-8-ol (2.70 g) was dissolved in 1:1 THF/H2O (20 mL) then 3N HCl (10 mL) added. Refluxed for 2 hours then stirred overnight at room temperature. Worked up by slowly adding neat sodium bicarbonate until foaming ceased then extracted the mixture 3 times with ethyl acetate. The organic layers were combined, dried (sodium sulfate) and stripped to give an amber oil which solidified. The solids were dissolved in diethyl ether (10 mL). Hexanes (10 mL) were added which precipitated the solids which were then filtered to give 4-hydroxy-4-(pyridin-2-yl)cyclohexanone (680 mg) as a tan solid. MS found: (M+H)+=192.1.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Hexanes
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1([OH:17])[CH2:16][CH2:15][C:10]2(OCC[O:11]2)[CH2:9][CH2:8]1.Cl.C(=O)(O)[O-].[Na+]>C1COCC1.O.C(OCC)C>[OH:17][C:7]1([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH2:8][CH2:9][C:10](=[O:11])[CH2:15][CH2:16]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1(CCC2(OCCO2)CC1)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Hexanes
Quantity
10 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
ceased then extracted the mixture 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
to give an amber oil which
CUSTOM
Type
CUSTOM
Details
precipitated the solids which
FILTRATION
Type
FILTRATION
Details
were then filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1(CCC(CC1)=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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